Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1072856-85-9
VCID: VC7464034
InChI: InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H
SMILES: CCOC(=O)C1(CCCC1)CN.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

CAS No.: 1072856-85-9

Cat. No.: VC7464034

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride - 1072856-85-9

Specification

CAS No. 1072856-85-9
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name ethyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H
Standard InChI Key BYNZWXMMDCRHCV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCCC1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a cyclopentane ring with two key substituents: an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) at the 1-position and an ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) at the same carbon. The hydrochloride salt formation protonates the amine group, improving aqueous solubility and crystallinity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2
Molecular Weight207.7 g/mol
CAS Registry Number1072856-85-9
Salt FormHydrochloride
SolubilityEnhanced in polar solvents

Compared to its non-salt analog, ethyl 1-aminocyclopentanecarboxylate (CAS No. 1664-35-3), the hydrochloride form exhibits markedly different solubility profiles due to ionic interactions . The absence of a chloride ion in the latter reduces its molecular weight to 157.21 g/mol and alters its reactivity in non-polar environments .

Synthesis and Reaction Pathways

The synthesis of ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride typically involves multi-step organic reactions. A common approach begins with the esterification of cyclopentane-1-carboxylic acid derivatives, followed by aminomethylation via reductive amination or nucleophilic substitution. Key steps include:

  • Cyclopentane Functionalization: Cyclopentene-1-carboxaldehyde undergoes asymmetric Michael addition with nitromethane, catalyzed by chiral amines, to introduce the aminomethyl group .

  • Esterification: The carboxylic acid intermediate is treated with ethanol in the presence of sulfuric acid to form the ethyl ester.

  • Salt Formation: The free amine is protonated using hydrochloric acid, yielding the hydrochloride salt.

Reaction conditions such as solvent choice (ethanol/methanol), temperature (80–120°C for cyclization), and catalysts (e.g., sodium carbonate) critically influence yields . For instance, incomplete protonation during salt formation can lead to impurities, necessitating recrystallization in ethanol to achieve >95% purity.

Conformational and Reactivity Analysis

The cyclopentane ring imposes significant steric constraints, affecting the compound’s conformational flexibility. Nuclear magnetic resonance (NMR) studies of analogous cyclopentane-based γ-amino acids, such as (1R,2R)-2-aminomethyl-1-cyclopentanecarboxylic acid (AMCP), reveal partial helical conformations in non-polar solvents like chloroform . These observations suggest that ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride may adopt similar folded structures, stabilized by intramolecular hydrogen bonds .

Key reactivity aspects include:

  • Amino Group Reactivity: The protonated amine participates in acid-base reactions, forming salts or coordinating with metal ions.

  • Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, a reaction exploited in prodrug design.

  • Steric Hindrance: The cyclopentane ring limits nucleophilic attack at the carbonyl carbon, slowing ester hydrolysis compared to linear analogs .

Applications in Pharmaceutical Research

Peptide Mimetics and Drug Design

Cyclopentane-derived amino acids are prized for their ability to enforce specific secondary structures in peptides. In α/γ-peptides incorporating AMCP residues, NMR and simulated annealing studies demonstrate moderate population of 12/10-helical conformations, despite conformational averaging . This suggests that ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride could serve as a rigid scaffold for stabilizing bioactive peptide conformations, potentially enhancing receptor binding affinity .

Prodrug Development

The ethyl ester moiety acts as a prodrug promoter, masking carboxylic acid functionality until enzymatic hydrolysis in vivo. This property is leveraged in antiviral and anticancer agents, where controlled release improves bioavailability.

Biochemical Probes

Radiolabeled derivatives of this compound enable ligand-binding assays to study neurotransmitter receptors, leveraging the aminomethyl group’s ability to interact with biological targets.

Challenges and Future Directions

Despite its utility, the compound’s synthesis faces challenges in enantioselectivity during the Michael addition step . Future research should explore biocatalytic methods or advanced organocatalysts to improve stereochemical outcomes. Additionally, in vivo pharmacokinetic studies are needed to validate its prodrug potential and toxicity profile.

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